1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone
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Overview
Description
1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone is a compound that belongs to the oxazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone typically involves the formation of the oxazole ring followed by the introduction of the amino group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) can yield oxazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced oxazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the oxazole ring.
Scientific Research Applications
1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that oxazole derivatives can interact with proteins such as cyclin-dependent kinases (CDKs) and estrogen receptors, indicating their potential as therapeutic agents .
Comparison with Similar Compounds
1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound in various applications.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-[3-(2-amino-1,3-oxazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)8-3-2-4-9(5-8)10-6-13-11(12)15-10/h2-6H,1H3,(H2,12,13) |
InChI Key |
LWVUSNUKLJCZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=C(O2)N |
Origin of Product |
United States |
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